Lotilibcin
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Overview
Description
It exhibits strong antibacterial activity against methicillin-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Lotilibcin’s antimicrobial activity is primarily due to its ability to disrupt bacterial membranes, a process that depends on the presence of menaquinone, an essential component of the bacterial respiratory chain .
Preparation Methods
Lotilibcin is a complex macrocyclic peptide composed of 12 amino acids with β-hydroxy fatty acid chains . The total synthesis of this compound involves solid-phase peptide synthesis, which allows for the rapid assembly of the peptide chain . The synthetic route includes the formation of an ester bond between the C-terminal N-methyl-l-Val and the hydroxyl moiety of the N-terminal ®-3-hydroxy-7-methyloctanoic acid lipid .
Chemical Reactions Analysis
Lotilibcin undergoes various chemical reactions, including oxidation and substitution reactions. The electron-rich indole ring of d-Trp-10 in this compound interacts with the electron-deficient benzoquinone ring of menaquinone, forming an electron-donor-acceptor complex that disrupts the bacterial membrane . Common reagents used in these reactions include oxidizing agents and substitution reagents. The major products formed from these reactions are oxidized or substituted derivatives of this compound .
Scientific Research Applications
Lotilibcin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound serves as a model compound for studying the synthesis and structure-activity relationships of macrocyclic peptides . In biology, it is used to investigate the mechanisms of bacterial membrane disruption and the role of menaquinone in bacterial respiration . In medicine, this compound is being developed as a potential treatment for infections caused by methicillin-resistant Gram-positive bacteria . Additionally, this compound’s unique mode of action makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .
Mechanism of Action
Lotilibcin exerts its antibacterial effects by targeting the bacterial membrane. The electron-rich indole ring of d-Trp-10 in this compound interacts with the electron-deficient benzoquinone ring of menaquinone, forming an electron-donor-acceptor complex that disrupts the bacterial membrane . This membrane disruption leads to cell death. The presence of menaquinone is essential for this compound’s membrane-disrupting effect, highlighting its unique mechanism of action .
Comparison with Similar Compounds
Lotilibcin belongs to the class of cyclic lipopeptide antibiotics, which includes other compounds such as daptomycin, polymyxin, and teixobactin . These antibiotics share a common feature of having peptide macrocycles acylated with fatty acid lipids . this compound is unique in its specific interaction with menaquinone, which is not observed in other cyclic lipopeptides . This unique mode of action makes this compound a valuable addition to the arsenal of antibiotics against methicillin-resistant Gram-positive bacteria .
Properties
CAS No. |
169148-84-9 |
---|---|
Molecular Formula |
C73H111N17O21 |
Molecular Weight |
1562.8 g/mol |
IUPAC Name |
3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid |
InChI |
InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1 |
InChI Key |
LEKBQPKGXGFBAN-MMXTXZKOSA-N |
SMILES |
CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |
Isomeric SMILES |
CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO |
Canonical SMILES |
CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lotilibcin WAP 8294A2 WAP-8294A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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